molecular formula C66H88FeO4P2 B1518460 CID 90471051

CID 90471051

Cat. No.: B1518460
M. Wt: 1063.2 g/mol
InChI Key: UALNLABKVNDZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 90471051 is a chemical compound characterized by its unique structural and functional properties. The compound’s mass spectrum further suggests a molecular ion peak consistent with moderate polarity, aligning with its presence in specific fractions of vacuum-distilled CIEO .

Properties

Molecular Formula

C66H88FeO4P2

Molecular Weight

1063.2 g/mol

InChI

InChI=1S/2C33H44O2P.Fe/c2*1-30(2,3)21-17-24-25-18-22(31(4,5)6)20-27(33(10,11)12)29(25)35-36(23-15-13-14-16-23)34-28(24)26(19-21)32(7,8)9;/h2*13-20H,1-12H3;

InChI Key

UALNLABKVNDZPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)[C]4[CH][CH][CH][CH]4.CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)[C]4[CH][CH][CH][CH]4.[Fe]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 90471051, we compare it with structurally or functionally analogous compounds identified in the literature. For this analysis, oscillatoxin derivatives (Figure 1 in ) and other essential oil constituents serve as relevant comparators.

Table 1: Key Properties of this compound and Similar Compounds

Compound (CID) Structural Features Functional Group Modifications Analytical Methods Used Potential Applications
This compound Cyclic/polycyclic framework, polar groups Not specified GC-MS, vacuum distillation Essential oil formulation
Oscillatoxin D (101283546) Macrocyclic lactone, methyl substituents Methylation at C-30 NMR, LC-MS Marine toxin, bioactivity studies
30-Methyl-oscillatoxin D (185389) Methylated derivative of oscillatoxin D Additional methyl group Spectroscopic analysis Structural-activity relationship
Oscillatoxin E (156582093) Epoxide or hydroxyl modification Oxidative functionalization MS/MS, collision-induced dissociation Metabolic pathway analysis

Structural and Functional Analysis

This compound vs. Oscillatoxin Derivatives

  • Structural Similarities : Both this compound and oscillatoxins (e.g., CID 101283546) exhibit cyclic frameworks, which are critical for their stability and interaction with biological targets. However, oscillatoxins often include macrocyclic lactone rings, while this compound’s structure (as inferred from GC-MS data) suggests a smaller cyclic system .
  • Functional Differences : Oscillatoxin D contains methyl groups that enhance lipophilicity, whereas this compound’s polar groups (e.g., hydroxyl or ester moieties) may improve solubility in essential oil matrices. These differences influence their applications: oscillatoxins are studied for toxin-receptor interactions, while this compound is likely used in fragrance or antimicrobial formulations .

Analytical Techniques

  • This compound was analyzed using GC-MS and vacuum distillation, which are standard for volatile essential oil components . In contrast, oscillatoxins require advanced LC-MS/MS and NMR due to their larger molecular weights and complex stereochemistry .

Biological and Industrial Relevance this compound: Its presence in CIEO fractions implies roles in plant defense mechanisms or aroma profiles. The compound’s volatility makes it suitable for topical applications in cosmetics or phytomedicine. Their methyl and epoxide groups are critical for binding specificity .

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